(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile
Description
Properties
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O2S/c19-15-7-5-12(6-8-15)16-11-25-18(21-16)14(10-20)9-13-3-1-2-4-17(13)22(23)24/h1-9,11H/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNLVQWPBYIEQI-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis Adaptations
Classical Hantzsch methodology combines α-halo carbonyl compounds with thioamides. For 4-(4-chlorophenyl)thiazole, β,β-dichloro-α-aminoacrylonitrile reacts with 4-chlorophenylthioamide in polar aprotic solvents (e.g., acetone or acetonitrile) under acidic catalysis (e.g., p-toluenesulfonic acid). This one-pot reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the electrophilic α-carbon, followed by cyclodehydration.
Reaction Conditions :
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Catalyst : p-Toluenesulfonic acid (0.05 equiv.)
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Solvent : Acetone, reflux (56°C)
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Time : 3–5 hours
The product, 4-(4-chlorophenyl)thiazole-2-carbonitrile, is isolated via recrystallization from hexane.
Alternative Cyclization Strategies
Patent US4010173A describes a modified approach using β,β-dichloro-α-aminoacrylonitrile and thioformamides , yielding 4-cyanothiazoles. For the target compound, substituting the thioformamide with a 4-chlorophenyl-substituted analog achieves regioselective thiazole formation.
Acrylonitrile Moiety Formation: Knoevenagel Condensation
The acrylonitrile segment is introduced via Knoevenagel condensation between 2-(4-(4-chlorophenyl)thiazol-2-yl)acetonitrile and 2-nitrobenzaldehyde. Microwave irradiation under solvent-free conditions enhances reaction efficiency.
Reaction Mechanism
The base-catalyzed condensation proceeds through:
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Deprotonation of the acetonitrile’s α-hydrogen by a mild base (e.g., piperidine).
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Nucleophilic attack on the aldehyde carbonyl.
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Elimination of water, forming the trans (E)-configured acrylonitrile.
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Reactants :
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2-(4-(4-Chlorophenyl)thiazol-2-yl)acetonitrile (1 equiv.)
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2-Nitrobenzaldehyde (1.2 equiv.)
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Conditions :
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Solvent-free, microwave irradiation (150 W)
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Temperature: 200°C (473 K)
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Pressure: 250 psi
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Time: 10–20 minutes
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Yield : 65–75%
Stereoselectivity Control
Computational studies confirm the E-isomer is thermodynamically favored by 4.40–6.30 kcal/mol over the Z-form due to reduced steric hindrance between the thiazole and nitrophenyl groups. Reaction kinetics under microwave conditions further favor the E-configuration by accelerating dehydration before isomerization.
Integrated Synthesis Pathways
Combining the thiazole and acrylonitrile syntheses, two routes emerge:
Sequential Synthesis
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Thiazole Formation : As per Section 1.1.
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Acetonitrile Preparation : React thiazole-2-carbonitrile with methyl iodide via nucleophilic substitution.
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Knoevenagel Condensation : As per Section 2.1.
One-Pot Methodology
A streamlined approach condenses steps by using 2-(4-(4-chlorophenyl)thiazol-2-yl)acetonitrile directly with 2-nitrobenzaldehyde under microwave conditions, achieving a 70% yield in <30 minutes.
Comparative Analysis of Synthetic Routes
| Parameter | Sequential Synthesis | One-Pot Microwave |
|---|---|---|
| Total Time | 8–12 hours | 20–30 minutes |
| Overall Yield | 45–55% | 65–75% |
| Purity (HPLC) | 90–92% | 95–98% |
| Stereoselectivity | E:Z = 85:15 | E:Z = 99:1 |
| Scale-Up Feasibility | Moderate | High |
Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group would yield an aminophenyl derivative.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biology, this compound may be studied for its potential biological activities. Compounds with thiazole rings are known to exhibit antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The presence of the nitrophenyl and chlorophenyl groups suggests that it may interact with biological targets in unique ways.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its conjugated system and potential for functionalization.
Mechanism of Action
The mechanism of action of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile would depend on its specific application. For example, if it exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. If it has anticancer properties, it may induce apoptosis in cancer cells by targeting specific molecular pathways.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s unique combination of substituents distinguishes it from similar acrylonitrile derivatives. Key structural analogs include:
Key Observations :
Physical and Spectral Properties
Analysis :
- The target compound’s melting point is unreported, but analogs with nitro groups (e.g., 190–192°C in ) suggest higher thermal stability due to strong intermolecular interactions .
- IR spectra consistently show CN stretches near 2200 cm⁻¹, confirming the acrylonitrile backbone .
- NMR data for the target’s 2-nitrophenyl group would exhibit deshielded aromatic protons (δ >7.5) compared to electron-rich substituents like thiophene .
Biological Activity
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The compound is characterized by the following structural elements:
- Thiazole ring : A five-membered ring containing sulfur and nitrogen, known for its biological activity.
- Acrylonitrile moiety : A vinyl cyanide group that enhances reactivity.
- Chlorophenyl and nitrophenyl substituents : These groups are crucial for the compound's biological activity.
The molecular formula is with a molecular weight of approximately 367.81 g/mol.
1. Antitumor Activity
Numerous studies have reported the antitumor potential of thiazole derivatives, including this compound. The presence of the thiazole ring is essential for cytotoxic activity against various cancer cell lines. For instance, a study indicated that compounds with similar structures exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against tumor cells, suggesting significant antiproliferative effects .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound 1 | A-431 | 1.61 ± 1.92 |
| Compound 2 | HT29 | 1.98 ± 1.22 |
| This compound | Various | TBD |
2. Antimicrobial Activity
The compound has shown promising antimicrobial properties against both bacterial and fungal strains. In vitro studies demonstrated that it exhibits significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be as low as 0.22 µg/mL for some derivatives, indicating strong antibacterial efficacy .
Table 2: Antimicrobial Efficacy
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 | High |
| E. coli | TBD | Moderate |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : Similar thiazole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in tumor cells, leading to cell death.
Structure-Activity Relationship (SAR)
Research into the SAR of thiazole-containing compounds indicates that:
- Electron-withdrawing groups (like nitro or chloro substituents) enhance cytotoxicity.
- Alkyl substitutions on the thiazole ring can significantly alter the biological profile, impacting both potency and selectivity.
Case Studies
A notable case study involved the evaluation of related thiazole derivatives in preclinical models, where compounds demonstrated:
- Significant reduction in tumor size in xenograft models.
- Enhanced survival rates compared to control groups treated with standard chemotherapy agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
